1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione
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Overview
Description
1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione is a synthetic anthraquinone derivative. Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry
Preparation Methods
The synthesis of 1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with amino alcohols. One common method includes the reaction of 1,8-diaminoanthraquinone with ethylene glycol under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione has several scientific research applications:
Biology: The compound has shown potential as an inhibitor of DNA topoisomerase II, an enzyme involved in DNA replication and repair. This makes it a candidate for anticancer research.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The primary mechanism of action of 1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione involves its interaction with DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA molecule . This interference can inhibit the activity of DNA topoisomerase II, leading to the inhibition of DNA replication and transcription . The compound’s ability to target DNA makes it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione is similar to other anthraquinone derivatives, such as mitoxantrone and doxorubicin . it has unique properties that distinguish it from these compounds:
Similar compounds include:
- 1,4-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione
- 1,4-Dihydroxy-5,8-bis[(2-hydroxyethyl)amino]anthracene-9,10-dione
These compounds share structural similarities but differ in their specific chemical and biological properties.
Properties
CAS No. |
75312-66-2 |
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Molecular Formula |
C18H18N2O4 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
1,8-bis(2-hydroxyethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O4/c21-9-7-19-13-5-1-3-11-15(13)18(24)16-12(17(11)23)4-2-6-14(16)20-8-10-22/h1-6,19-22H,7-10H2 |
InChI Key |
NERFPNHSRWWSBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NCCO)C(=O)C3=C(C2=O)C=CC=C3NCCO |
Origin of Product |
United States |
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